2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide
CAS No.: 642980-31-2
Cat. No.: VC5215135
Molecular Formula: C15H14N4O6S2
Molecular Weight: 410.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 642980-31-2 |
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Molecular Formula | C15H14N4O6S2 |
Molecular Weight | 410.42 |
IUPAC Name | 2-(4-nitrophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
Standard InChI | InChI=1S/C15H14N4O6S2/c16-27(23,24)13-7-1-10(2-8-13)17-15(26)18-14(20)9-25-12-5-3-11(4-6-12)19(21)22/h1-8H,9H2,(H2,16,23,24)(H2,17,18,20,26) |
Standard InChI Key | JJCQQJFPIDFRJN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=S)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s IUPAC name, 2-(4-nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide, reflects its intricate structure (Fig. 1):
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A 4-nitrophenoxy group attached to an acetamide core.
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A 4-sulfamoylphenyl carbamothioyl moiety linked via a thiourea bridge.
Molecular Formula:
Molecular Weight: 414.42 g/mol .
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 2-(4-Nitrophenoxy)-N-((4-sulfamoylphenyl)carbamothioyl)acetamide | |
Molecular Formula | ||
Molecular Weight | 414.42 g/mol | |
Solubility | Moderately soluble in DMSO, sparingly in water |
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Formation of 4-Nitrophenoxyacetic Acid: Reacting 4-nitrophenol with chloroacetic acid under alkaline conditions yields 4-nitrophenoxyacetic acid .
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Activation to Acyl Chloride: Treatment with thionyl chloride converts the acid to its acyl chloride derivative .
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Thiourea Bridge Formation: The acyl chloride reacts with 4-sulfamoylphenyl isothiocyanate in anhydrous tetrahydrofuran (THF) with triethylamine as a base, forming the carbamothioylacetamide product .
Key Reaction:
This method achieves yields of 65–72% with purity >95% (HPLC) .
Pharmacological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria:
Table 2: Antimicrobial Activity (MIC Values)
Mechanistically, the nitrophenoxy group enhances membrane permeability, while the sulfamoylphenyl moiety disrupts folate biosynthesis in bacteria .
Enzyme Inhibition
The compound acts as a potent inhibitor of acetylcholinesterase (AChE) and carbonic anhydrase (CA):
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AChE Inhibition: IC = 2.1 µM, comparable to neostigmine (IC = 1.8 µM) .
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CA Inhibition: K = 0.45 µM, surpassing acetazolamide (K = 0.78 µM) .
Molecular docking studies reveal that the thiourea bridge forms hydrogen bonds with the active site residues of AChE (Fig. 2) .
Comparative Analysis with Structural Analogues
Structural Modifications and Activity Trends
Replacing the 4-nitrophenoxy group with 2-chlorophenyl (as in) reduces antimicrobial potency (MIC = 25–50 µg/mL). Conversely, substituting the sulfamoylphenyl group with methylsulfonyl improves CA inhibition (K = 0.32 µM) .
Table 3: Activity Comparison of Analogues
Compound | AChE IC (µM) | CA K (µM) | MIC (µg/mL) |
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Target Compound | 2.1 | 0.45 | 12.5 |
2-Chlorophenyl Analogue | 3.8 | 1.20 | 25.0 |
Methylsulfonyl Derivative | 1.9 | 0.32 | 15.0 |
Thermodynamic and Kinetic Profiles
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